molecular formula C22H12N2 B14217701 2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-39-0

2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14217701
CAS No.: 823227-39-0
M. Wt: 304.3 g/mol
InChI Key: BFPNDCITQBMKHR-UHFFFAOYSA-N
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Description

2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with a complex structure that includes a pyridine ring, phenyl groups, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: Another compound with pyridine and phenyl groups, used in similar applications.

    2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile: A structurally related compound with a formyl group.

Uniqueness

2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

823227-39-0

Molecular Formula

C22H12N2

Molecular Weight

304.3 g/mol

IUPAC Name

2-[2-[2-(2-pyridin-4-ylethynyl)phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C22H12N2/c23-17-22-8-4-3-7-21(22)12-11-20-6-2-1-5-19(20)10-9-18-13-15-24-16-14-18/h1-8,13-16H

InChI Key

BFPNDCITQBMKHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=NC=C2)C#CC3=CC=CC=C3C#N

Origin of Product

United States

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